

# 2,4-Dimethoxy-5-nitropyrimidine CAS number

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## Compound of Interest

Compound Name: 2,4-Dimethoxy-5-nitropyrimidine

Cat. No.: B2711695

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An In-Depth Technical Guide to **2,4-Dimethoxy-5-nitropyrimidine**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **2,4-Dimethoxy-5-nitropyrimidine**, a key heterocyclic intermediate in synthetic chemistry. The document details its chemical identity, a robust and high-yield synthesis protocol, mechanistic insights into its reactivity, and its potential applications as a building block in medicinal chemistry and drug discovery. Emphasis is placed on the practical aspects of its handling, including detailed safety procedures and analytical characterization. This guide is intended to serve as an authoritative resource for scientists leveraging this versatile compound in their research and development endeavors.

## Compound Identification and Physicochemical Properties

**2,4-Dimethoxy-5-nitropyrimidine** is a substituted pyrimidine ring, a scaffold of significant interest in the development of therapeutic agents. The electron-withdrawing nitro group at the 5-position, combined with the two methoxy groups at the 2- and 4-positions, defines its unique reactivity profile.

Property	Value	Source
CAS Number	30561-07-0	[1]
Molecular Formula	C <sub>6</sub> H <sub>7</sub> N <sub>3</sub> O <sub>4</sub>	[1]
Molecular Weight	185.14 g/mol	[1]
Appearance	Light yellow solid	[2]
IUPAC Name	2,4-dimethoxy-5-nitropyrimidine	
Synonyms	5-nitro-2,4-dimethoxypyrimidine	[2]

## Synthesis Protocol and Mechanistic Rationale

The synthesis of **2,4-Dimethoxy-5-nitropyrimidine** is typically achieved through the nucleophilic aromatic substitution of a dihalonitropyrimidine. A well-documented, high-yield procedure utilizes sodium methoxide to displace chloride atoms.[2]

## Experimental Protocol

Reaction: Synthesis of **2,4-Dimethoxy-5-nitropyrimidine** from 2,4-dichloro-5-nitropyrimidine.

Materials:

- Methanol (HPLC grade)
- Sodium metal (Na)
- 2,4-dichloro-5-nitropyrimidine (Substrate)
- Water, n-hexane

Procedure:

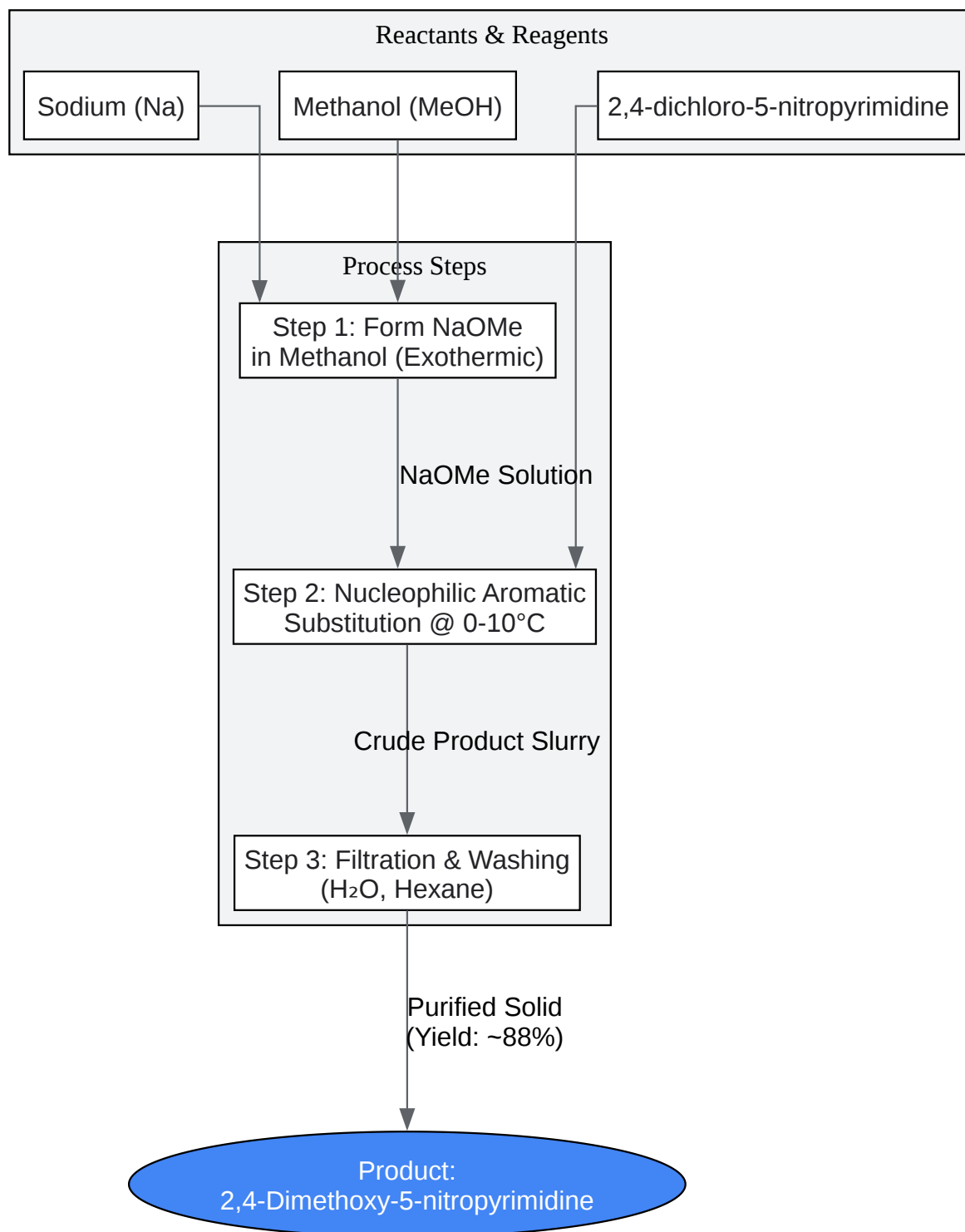
- Preparation of Sodium Methoxide: To a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser under an inert argon atmosphere, add 1 L of

methanol. Slowly add small pieces of sodium (2.2 equivalents) over approximately 1 hour.<sup>[2]</sup>

- Causality: Sodium reacts exothermically with methanol to form sodium methoxide (NaOMe), the active nucleophile for the substitution reaction. The slow addition under an inert atmosphere prevents uncontrolled reaction and oxidation.
- Reaction Mixture Cooling: Once all the sodium has dissolved, cool the resulting sodium methoxide solution to -5 °C using an ice-salt bath.<sup>[2]</sup>
- Substrate Addition: Prepare a suspension of 2,4-dichloro-5-nitropyrimidine (1 equivalent) in 500 mL of methanol. Carefully add this suspension to the cold sodium methoxide solution in small portions over 40 minutes.<sup>[2]</sup>
  - Causality: This reaction is highly exothermic. Maintaining a low temperature (below +10 °C) is critical to prevent side reactions and ensure regioselective substitution. The formation of a solid product is expected during this phase.<sup>[2]</sup>
- Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 0-5 °C for 30 minutes, then allow it to warm to room temperature over approximately 2 hours. Monitor the reaction for the complete consumption of the starting material using a suitable analytical method like UPLC-MS.<sup>[2]</sup>
- Product Isolation and Purification: Cool the mixture to 5 °C and filter the solid product. Wash the crude product with a small amount of cold methanol.<sup>[2]</sup>
- Aqueous Wash: Suspend the crude solid in 1 L of water and stir vigorously for 10 minutes to dissolve any remaining inorganic salts.<sup>[2]</sup>
- Final Wash and Drying: Filter the suspension and wash the collected solid sequentially with water (500 mL) and n-hexane (200 mL). Dry the product in air overnight.<sup>[2]</sup>
  - Causality: The n-hexane wash helps remove non-polar impurities and facilitates drying.

Expected Outcome: This protocol typically yields the target compound, **2,4-Dimethoxy-5-nitropyrimidine**, as a light yellow solid with a yield of approximately 88% and a purity of >99% as determined by UPLC-MS.<sup>[2]</sup>

## Synthesis Workflow Diagram



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